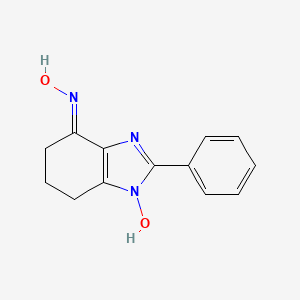![molecular formula C18H20ClN3 B5910811 N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)
N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine, commonly known as CPP, is a chemical compound that has been widely studied for its potential medical applications. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用機序
CPP works by inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin in the brain, CPP is thought to have an antidepressant effect.
Biochemical and physiological effects:
In addition to its potential use as an antidepressant, CPP has been shown to have a range of other biochemical and physiological effects. These include its ability to modulate the activity of ion channels, such as the NMDA receptor, and its ability to inhibit the activity of the enzyme monoamine oxidase.
実験室実験の利点と制限
One of the advantages of using CPP in lab experiments is that it has a well-characterized mechanism of action, making it a useful tool for studying the role of serotonin in the brain. However, one limitation of using CPP is that it is not selective for the serotonin transporter, and can also inhibit the reuptake of other neurotransmitters such as dopamine and norepinephrine.
将来の方向性
There are a number of potential future directions for research on CPP. One area of interest is the development of more selective serotonin reuptake inhibitors that target specific subtypes of the serotonin transporter. Another area of interest is the use of CPP in combination with other drugs, such as ketamine, to enhance its antidepressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP, and to determine its potential as a therapeutic agent for other conditions, such as anxiety and schizophrenia.
In conclusion, CPP is a promising compound that has been widely studied for its potential use in scientific research. Its well-characterized mechanism of action and range of biochemical and physiological effects make it a useful tool for studying the role of serotonin in the brain, and it has potential for use as an antidepressant and in other therapeutic applications. Further research is needed to fully understand its potential and limitations, and to determine its usefulness in a variety of contexts.
合成法
CPP can be synthesized using a variety of methods, including the condensation of 4-chlorobenzaldehyde with phenylpiperazine in the presence of a reducing agent. Other methods include the reaction of 4-chlorobenzaldehyde with phenylpiperazine in the presence of a catalyst, or the reaction of 4-chlorobenzaldehyde with piperazine followed by the addition of phenylmagnesium bromide.
科学的研究の応用
CPP has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves CPP's potential as an antidepressant. Studies have shown that CPP has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression.
特性
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15(16-7-9-17(19)10-8-16)20-22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLRRKUTIINTB-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)






![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)

